Welcome to the BenchChem Online Store!
molecular formula C8H8FNO2 B126328 Ethyl 5-fluoropyridine-2-carboxylate CAS No. 148541-70-2

Ethyl 5-fluoropyridine-2-carboxylate

Cat. No. B126328
M. Wt: 169.15 g/mol
InChI Key: AHMGOYHQXHQSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07381719B2

Procedure details

To a Parr shaker add 2-bromo-5-fluoropyridine (Example 382, Part A) (7.00 g, 39.8 mmol), NaOAc (13.1 g, 159 mmol), absolute ethanol (100 mL) and [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II):dichloromethane (1.62 g, 1.99 mmol). Charge the reaction vessel with 50 psi of CO. Heat at 90° C. for 18.25 hours. Cool the reaction mixture before filtering through a Celite® pad. Wash the pad with ethyl acetate, then concentrate the filtrate. Purify by flash chromatography, eluting with 25% ethyl acetate in hexanes to give the title compound (4.62 g, 68.6%): MS ES+ 169.9 (M+H)+, base peak MS ES+ 141.8 (M+H—CH2CH3)+; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=10.3 min, 97.0 purity.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Yield
68.6%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C[C:10]([O-:12])=[O:11].[Na+].ClCCl.[CH2:17](O)[CH3:18]>C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Fe]>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]([O:12][CH2:17][CH3:18])=[O:11])=[N:3][CH:4]=1 |f:1.2,5.6.7.8,^1:24,25,26,27,28,42,43,44,45,46|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
13.1 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge the reaction vessel with 50 psi of CO
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture
FILTRATION
Type
FILTRATION
Details
before filtering through a Celite® pad
WASH
Type
WASH
Details
Wash the pad with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography
WASH
Type
WASH
Details
eluting with 25% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: PERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.